molecular formula C14H16N2O3S2 B12121659 (Z)-3-methyl-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

(Z)-3-methyl-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B12121659
M. Wt: 324.4 g/mol
InChI Key: SENGJYWBFIKNOC-YFHOEESVSA-N
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Description

(Z)-3-methyl-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound with a unique structure that includes a thioxothiazolidin ring, a pyrrole moiety, and a butanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-methyl-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves multi-step organic reactions. One common route includes the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 3-methyl-2-thioxothiazolidin-4-one under basic conditions to form the intermediate. This intermediate is then subjected to further reactions to introduce the butanoic acid side chain.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the thioxothiazolidin ring, potentially converting it into a more reduced form.

    Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the pyrrole and thioxothiazolidin rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole N-oxide derivatives, while reduction could produce thioxothiazolidin-2-one derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound’s potential bioactivity is of interest. Studies may focus on its interaction with biological macromolecules and its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests possible applications in the development of anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (Z)-3-methyl-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets. The pyrrole and thioxothiazolidin rings may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (5-Cyano-1-methyl-1H-pyrrol-2-yl)boronic acid: Similar in having a pyrrole moiety but differs in the presence of a boronic acid group.

    5-Bromo-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylene]nicotinohydrazide: Shares the pyrrole and methylene linkage but has a different core structure.

Properties

Molecular Formula

C14H16N2O3S2

Molecular Weight

324.4 g/mol

IUPAC Name

3-methyl-2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C14H16N2O3S2/c1-8(2)11(13(18)19)16-12(17)10(21-14(16)20)7-9-5-4-6-15(9)3/h4-8,11H,1-3H3,(H,18,19)/b10-7-

InChI Key

SENGJYWBFIKNOC-YFHOEESVSA-N

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC=CN2C)/SC1=S

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=CN2C)SC1=S

Origin of Product

United States

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